molecular formula C14H20N2O6 B017709 Kifunensine diacetonide CAS No. 134234-43-8

Kifunensine diacetonide

Cat. No.: B017709
CAS No.: 134234-43-8
M. Wt: 312.32 g/mol
InChI Key: FNXURXVDRNXPIM-ZJDVBMNYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Kifunensine diacetonide is a complex carbohydrate derivative of the natural oligosaccharide kifunensine. It is a potent inhibitor of type I α-mannosidase enzymes, which play a crucial role in glycoprotein processing. The compound has a molecular formula of C14H20N2O6 and a molecular weight of 312.32 g/mol .

Biochemical Analysis

Biochemical Properties

Kifunensine diacetonide, like its parent compound Kifunensine, plays a significant role in biochemical reactions. It interacts with the mannosidase I enzyme, preventing it from trimming mannose residues from precursor glycoproteins . This interaction is crucial in the production of high mannose glycoproteins .

Cellular Effects

The effects of this compound on cells are primarily related to its inhibition of the mannosidase I enzyme. This inhibition alters the glycosylation of proteins within the cell, affecting various cellular processes . For instance, Kifunensine treatment increased the surface expression of high mannose glycoproteins in B cells .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting the mannosidase I enzyme. This inhibition prevents the enzyme from trimming mannose residues from precursor glycoproteins, leading to the production of high mannose glycoproteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, it has been observed that Kifunensine treatment increased the surface expression of high mannose glycoproteins in B cells over a period of 48 hours .

Metabolic Pathways

This compound is involved in the metabolic pathway of glycosylation, specifically the process of trimming mannose residues from precursor glycoproteins .

Subcellular Localization

The subcellular localization of this compound is likely to be within the endoplasmic reticulum, where the mannosidase I enzyme is located . Its activity within the cell is primarily related to its inhibition of this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

Kifunensine diacetonide can be synthesized from D-mannose through a series of chemical reactions. One common synthetic route involves the use of pyridinium dichromate salt (PDC) and trifluoroacetic acid (TFA) in dichloromethane (DCM) to form an intermediate, which is then treated with ammonia in methanol to yield this compound . The reaction conditions typically involve room temperature and protection by argon gas .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar steps as laboratory methods, with optimization for scale-up and yield improvement.

Chemical Reactions Analysis

Types of Reactions

Kifunensine diacetonide primarily undergoes substitution reactions due to its functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include intermediates that can be further processed to yield this compound .

Comparison with Similar Compounds

Biological Activity

Kifunensine diacetonide, a potent inhibitor of α-mannosidases, has garnered attention for its significant biological activities, particularly in the context of glycoprotein processing. This article delves into its mechanisms of action, therapeutic potential, and relevant research findings.

This compound is derived from the actinomycete Kitasatosporia kifunense. Its chemical structure allows it to function as a specific inhibitor of class I α-mannosidases, which are crucial enzymes in the glycosylation pathway. The compound exhibits high potency against human endoplasmic reticulum α-1,2-mannosidase I and Golgi Class I mannosidases IA, IB, and IC, with inhibition constants (K_i) of 130 nM and 23 nM, respectively .

Mechanism of Action:

  • Inhibition of Glycoprotein Processing: Kifunensine disrupts the normal glycosylation process by inhibiting mannosidase I, leading to an accumulation of high-mannose N-glycans while reducing complex-type N-glycans .
  • Impact on Cellular Functions: It interferes with glucose transport by impairing the trafficking of the GLUT1 transporter in renal epithelial cells, resulting in decreased glucose uptake .

Biological Activity and Therapeutic Applications

This compound's ability to modulate glycoprotein structures has implications for various diseases:

  • Cancer: The compound has shown potential in inhibiting tumor cell aggregation in ovarian cancer models .
  • Viral Infections: Kifunensine has been tested for its efficacy in altering the glycosylation of viral proteins, which may enhance antiviral responses .
  • ERAD-related Diseases: It has therapeutic potential for diseases linked to endoplasmic reticulum-associated degradation (ERAD), such as Alzheimer’s disease and lysosomal storage disorders .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceBiological ActivityObservations
Inhibition of α-mannosidasesPotent inhibitor with K_i values of 130 nM (ERM) and 23 nM (Golgi)
Impact on viral glycoproteinsShifted oligosaccharide structures towards high-mannose forms
Cancer cell aggregationImpaired aggregation in human ovarian cancer cells
Glycosylation modulationIncreased oligomannose glycans in treated cells

Case Study: Kifunensine in Cancer Therapy

A notable study demonstrated that kifunensine significantly reduced tumor cell aggregation in vitro. The mechanism was linked to its inhibitory effects on mannosidase I, which altered glycan structures critical for cell-cell interactions. This finding suggests that kifunensine could be a valuable adjunct in cancer therapies aimed at disrupting tumor microenvironments.

Limitations and Future Directions

Despite its promising biological activities, the clinical application of kifunensine is limited by its hydrophilicity, which hinders cellular permeability. Recent research has focused on developing acylated derivatives that enhance bioavailability while retaining inhibitory potency . Future studies are necessary to explore these derivatives in clinical settings and evaluate their efficacy across different disease models.

Properties

IUPAC Name

(1R,6S,7R,11S,12R)-9,9,14,14-tetramethyl-8,10,13,15-tetraoxa-2,5-diazatetracyclo[10.4.0.02,6.07,11]hexadecane-3,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O6/c1-13(2)19-5-6-7(20-13)8-9(22-14(3,4)21-8)10-15-11(17)12(18)16(6)10/h6-10H,5H2,1-4H3,(H,15,17)/t6-,7-,8+,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNXURXVDRNXPIM-ZJDVBMNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(C4N2C(=O)C(=O)N4)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]3[C@@H]([C@@H]4N2C(=O)C(=O)N4)OC(O3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469302
Record name Kifunensine diacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134234-43-8
Record name (3aS,3bR,7aR,11aS,11bR)-Hexahydro-2,2,5,5-tetramethyl-7H-[1,3]dioxino[4,5-e]-1,3-dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134234-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Kifunensine diacetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Kifunensine diacetonide
Reactant of Route 2
Reactant of Route 2
Kifunensine diacetonide
Reactant of Route 3
Reactant of Route 3
Kifunensine diacetonide
Reactant of Route 4
Reactant of Route 4
Kifunensine diacetonide
Reactant of Route 5
Reactant of Route 5
Kifunensine diacetonide
Reactant of Route 6
Kifunensine diacetonide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.